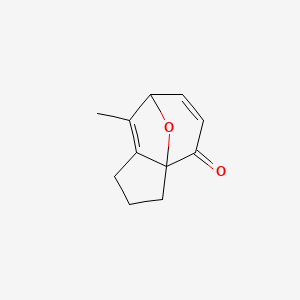
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is an organic compound belonging to the class of azulenones This compound is characterized by its unique structure, which includes an epoxy group and a methyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one can be achieved through multicomponent condensation methods. These methods often involve the use of active methylene compounds, arylglyoxals, and cyclic enaminones . The reaction conditions typically include refluxing the reaction mixture in a suitable solvent, such as xylene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and solvents, as well as the reaction temperature and time, are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted azulenones, diols, and carboxylic acids. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Applications De Recherche Scientifique
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one involves its interaction with molecular targets such as enzymes and receptors. The epoxy group and the azulenone core play a crucial role in these interactions, facilitating binding to specific sites and modulating biological activity. The compound can influence various pathways, including those involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: Shares a similar tetrahydro structure but lacks the epoxy group.
3a,7-Methanoazulene: Contains a methano bridge but differs in the substitution pattern and functional groups
Uniqueness
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is unique due to its combination of an epoxy group and a methyl substitution on the azulenone core. This structural uniqueness imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
84735-81-9 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
6-methyl-11-oxatricyclo[5.3.1.01,5]undeca-5,8-dien-10-one |
InChI |
InChI=1S/C11H12O2/c1-7-8-3-2-6-11(8)10(12)5-4-9(7)13-11/h4-5,9H,2-3,6H2,1H3 |
Clé InChI |
WSQHZIMSDCUQMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC23C(=O)C=CC1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


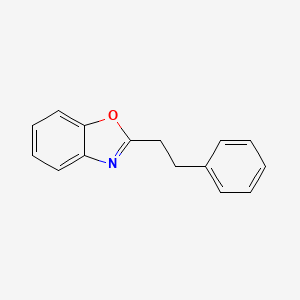
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
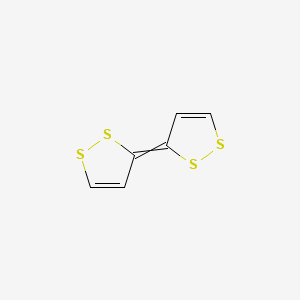

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)

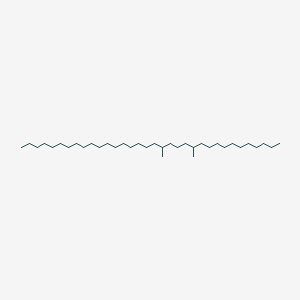
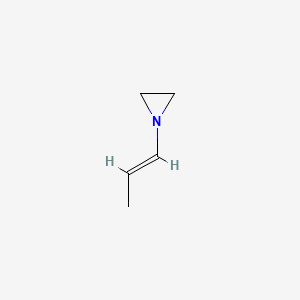

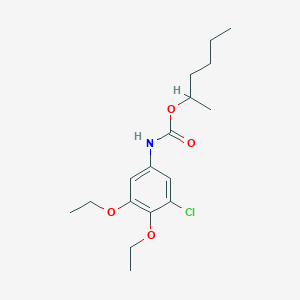
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)

![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)

